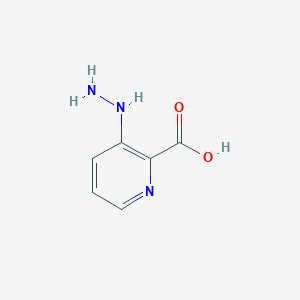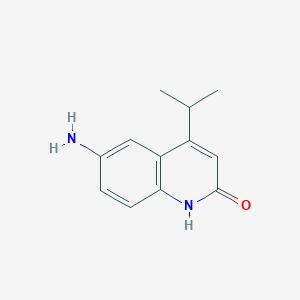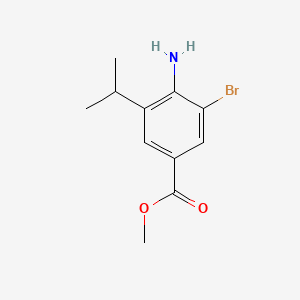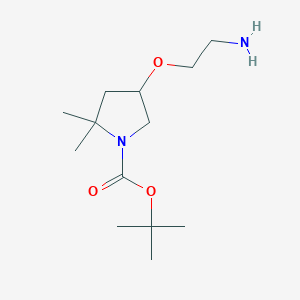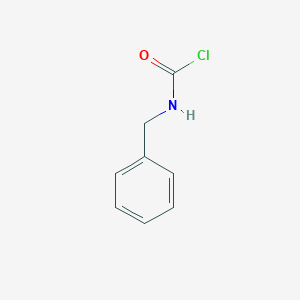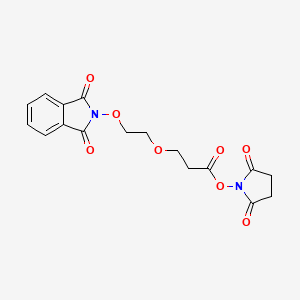
NHPI-PEG1-C2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and has a molecular formula of C17H16N2O8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NHPI-PEG1-C2-NHS ester is synthesized through a series of chemical reactions involving the coupling of N-hydroxyphthalimide (NHPI) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
NHPI-PEG1-C2-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoredox Reactions: In the presence of a catalytic electron donor-acceptor complex, NHPI esters can undergo decarboxylative reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Catalytic Complexes: Such as DIPEA (N,N-diisopropylethylamine) and inorganic carbonates, used in photoredox reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Decarboxylated Products: Formed through photoredox reactions.
Applications De Recherche Scientifique
NHPI-PEG1-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for various assays and studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of specialized reagents and materials for research and development.
Mécanisme D'action
The mechanism of action of NHPI-PEG1-C2-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction is facilitated by the presence of a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the compound. Additionally, NHPI esters can participate in photoredox reactions, generating radicals that can further react with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHPI-PEG2-C2-NHS ester: A non-cleavable 2-unit PEG linker used in similar applications.
Bis-PEG1-NHS ester: Another non-cleavable 1-unit PEG linker used in the synthesis of ADCs.
Uniqueness
NHPI-PEG1-C2-NHS ester is unique due to its specific structure, which includes a single PEG unit and a non-cleavable linker. This structure provides distinct advantages in terms of stability and solubility, making it particularly suitable for use in the synthesis of antibody-drug conjugates.
Propriétés
Formule moléculaire |
C17H16N2O8 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C17H16N2O8/c20-13-5-6-14(21)18(13)27-15(22)7-8-25-9-10-26-19-16(23)11-3-1-2-4-12(11)17(19)24/h1-4H,5-10H2 |
Clé InChI |
OJAHTLFPOOGMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


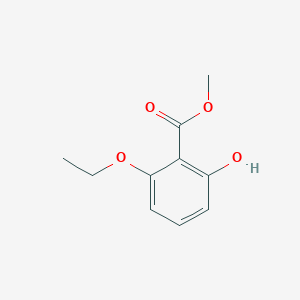
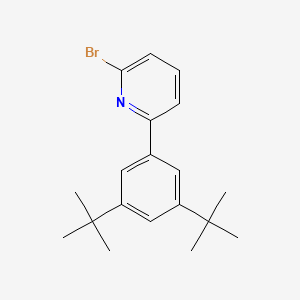


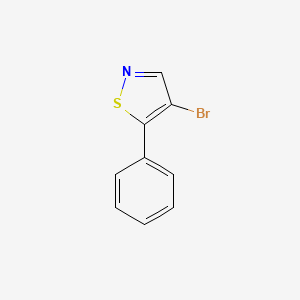
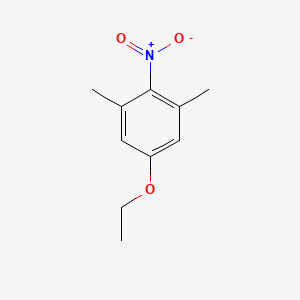
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
